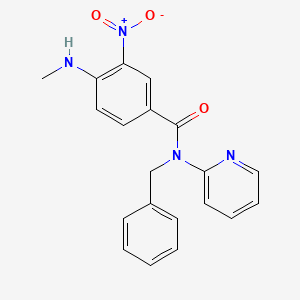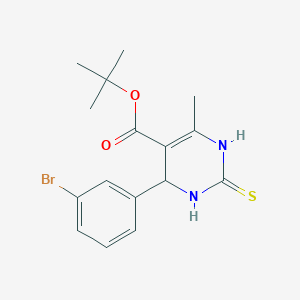![molecular formula C17H16FNO2 B3966125 3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B3966125.png)
3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one
Vue d'ensemble
Description
3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one, also known as FBA-TPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and biochemistry.
Mécanisme D'action
The exact mechanism of action of 3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the expression of certain genes involved in cancer cell growth and division.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, leading to a decrease in cell proliferation. This compound also inhibits the migration and invasion of cancer cells, which is an important step in the metastasis of cancer. In addition, this compound has been shown to have antioxidant activity, which may contribute to its anticancer and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have high stability in various solvents. However, this compound has some limitations for lab experiments. It is highly reactive and can undergo oxidation and reduction reactions, which may affect its activity. In addition, this compound has a relatively short half-life in vivo, which may limit its potential use as a therapeutic agent.
Orientations Futures
There are several future directions for research on 3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one. One area of interest is the development of this compound derivatives with improved activity and stability. Another area of research is the investigation of the potential use of this compound as a diagnostic tool for cancer. This compound has been shown to selectively accumulate in cancer cells, which may make it a useful contrast agent for imaging studies. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for its therapeutic use.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for applications in medicine and biochemistry. Its anticancer and antifungal properties, as well as its potential as an inhibitor of acetylcholinesterase, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to identify potential limitations for its use as a therapeutic agent.
Applications De Recherche Scientifique
3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been studied extensively for its potential applications in medicine and biochemistry. It has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have antifungal activity against Candida albicans. In addition, this compound has been investigated for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-3-[(4-fluorophenyl)methylamino]-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-21-16-8-4-14(5-9-16)17(20)10-11-19-12-13-2-6-15(18)7-3-13/h2-11,19H,12H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYANRFLWMUBJF-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(cyclopentylamino)methylene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3966046.png)
![ethyl 5-acetyl-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3966052.png)
![3-[(1,3-benzodioxol-5-ylmethyl)thio]-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3966071.png)

![5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966092.png)
![ethyl 6-[(4-chlorobenzyl)thio]-5-cyano-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B3966104.png)
![N-1,3-benzodioxol-5-yl-3-[4-(1-naphthylmethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3966111.png)

![7-tert-butyl-3-methyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3966130.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3966135.png)

![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3966142.png)
![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-[(3-ethylisoxazol-5-yl)methyl]urea](/img/structure/B3966150.png)
![4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966157.png)